molecular formula C17H36N2O B1198226 Tetrabutylurea CAS No. 4559-86-8

Tetrabutylurea

Cat. No.: B1198226
CAS No.: 4559-86-8
M. Wt: 284.5 g/mol
InChI Key: SNDGLCYYBKJSOT-UHFFFAOYSA-N
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Description

Tetrabutylurea, also known as this compound, is a useful research compound. Its molecular formula is C17H36N2O and its molecular weight is 284.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3892. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Peroxide Production : Tetrabutylurea has been found useful in the production of hydrogen peroxide through the anthraquinone process. By substituting trioctyl phosphate (TOP) with TBU in the working solution, the solubility of anthraquinone and anthrahydroquinone increases, leading to higher hydrogenation efficiency and concentration of hydrogen peroxide. This is beneficial for increasing the production capacity and decreasing operation costs (Han Xiangdong, 2011).

  • Synthesis and Applications : TBU is a significant organic synthetic intermediate. Various methods for synthesizing TBU have been reviewed, with a focus on their advantages and disadvantages. The development and future prospects of TBU have also been discussed (Liu Chun-shan, 2006).

  • Teratogenic Evaluation : Research on 1,1,3,3-tetrabutylurea's teratogenic potential in rats following dermal exposure revealed that at certain doses, it did not cause teratogenic effects. This study provides insights into the safety profile of TBU in biological contexts (G. Kennedy, M. Lu, J. W. McAlack, 1987).

  • Cellular Model for Biological Studies : The use of Tetrahymena, a protozoan organism, in biological research is highlighted. Tetrahymena offers a model for understanding fundamental biological processes, demonstrating the utility of simple eukaryotic models in scientific research. This indirectly relates to the potential applications of compounds like TBU in basic biological research (Papa Daouda Mar, B. E. Khalfi, Mounir Benyoussef, A. Soukri, 2019).

  • Rapid Steroid Actions in Translational Research : The potential of rapid steroid actions in clinical implications is explored. While not directly about TBU, this research underscores the importance of understanding the effects of chemicals at the cellular level, relevant for substances like TBU in drug development and biomedical research (A. Wendler, M. Wehling, 2010).

Safety and Hazards

Tetrabutylurea is classified as a skin irritant (Category 2) and is hazardous to the aquatic environment (long-term/Chronic - Category Chronic 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

1,1,3,3-tetrabutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDGLCYYBKJSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043902
Record name 1,1,3,3-Tetrabutylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N,N',N'-tetrabutyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4559-86-8
Record name Tetrabutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4559-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1,3,3-Tetrabutylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3892
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N,N',N'-tetrabutyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3,3-Tetrabutylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.664
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Record name TETRABUTYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736CY99V47
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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